1,3,6,8-Tetrabromodibenzo-p-dioxin
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Overview
Description
1,3,6,8-Tetrabromodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polybrominated dibenzo-p-dioxins (PBDDs). These compounds are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs), which are well-known for their toxicological effects. This compound is characterized by the presence of four bromine atoms attached to the dibenzo-p-dioxin skeleton. This compound is of significant interest due to its environmental persistence and potential biological effects .
Preparation Methods
The synthesis of 1,3,6,8-Tetrabromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin precursors. One common method is the condensation of 4,5-dibromo catechol with polybrominated 1-fluoro-2-nitrobenzenes in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at elevated temperatures (145-150°C). This reaction yields the desired tetrabrominated product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1,3,6,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include iron and manganese oxides for oxidation and various reducing agents for dehalogenation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,6,8-Tetrabromodibenzo-p-dioxin has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of brominated dioxins.
Toxicological Research: Researchers investigate its toxicological effects to understand the mechanisms of dioxin toxicity and its impact on human health and wildlife.
Analytical Chemistry: This compound serves as a standard for developing analytical methods to detect and quantify brominated dioxins in environmental samples.
Mechanism of Action
The toxic effects of 1,3,6,8-Tetrabromodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes. This activation can result in toxic effects such as carcinogenicity, immunotoxicity, and endocrine disruption .
Comparison with Similar Compounds
1,3,6,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity, TCDD is often used as a reference compound in dioxin studies.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins.
Properties
CAS No. |
76584-71-9 |
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Molecular Formula |
C12H4Br4O2 |
Molecular Weight |
499.77 g/mol |
IUPAC Name |
1,3,6,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H |
InChI Key |
FLEIILCTHUDZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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